molecular formula C10H7Cl2N3O B1424131 N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine CAS No. 1181471-86-2

N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine

Cat. No. B1424131
M. Wt: 256.08 g/mol
InChI Key: BGJRRMRFYMAGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C10H7Cl2N3O . It is also known by its CAS No. 1181471-86-2.


Molecular Structure Analysis

The molecular structure of N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine is determined by its molecular formula, C10H7Cl2N3O . The exact structure is not provided in the available resources.

Scientific Research Applications

Reactivity and Structural Analysis

  • Reactivity in Cycloaddition Reactions : Hydroxylamine hydrochloride reacts via a Michael reaction, leading to derivatives of benzimidazoles. This reactivity demonstrates the potential of N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine in chemical synthesis and structural transformation (Azzaoui et al., 2006).

DNA Interaction and Repair

  • DNA Adduct Formation and Repair : N-hydroxylamines like the compound are studied for their interactions with DNA. They form DNA adducts, which are crucial in understanding carcinogenic mechanisms. Studies on human mammary epithelial cells showed how N-hydroxylamines form DNA adducts and are involved in cytotoxic activities, implying their significance in cancer research (Fan et al., 1995).

Metabolic Activation in Carcinogenesis

  • Metabolic Activation in Carcinogenesis : N-hydroxy metabolites of arylamines and heterocyclic amines, similar to N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine, have been studied for their metabolic activation by human liver sulfotransferases, implicating their role in carcinogenesis (Chou et al., 1995).

Synthesis and Structural Properties

  • Synthetic Applications and Structural Properties : Studies show the synthesis of various hydroxylamine derivatives and their structural analysis using techniques like X-ray crystallography. These studies help in understanding the molecular structure and potential applications in material science (Al-Hourani et al., 2016).

Safety And Hazards

The safety and hazards associated with N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine are not explicitly mentioned in the available resources .

properties

IUPAC Name

N-[(2,5-dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O/c11-9-8(6-13-16)15(10(12)14-9)7-4-2-1-3-5-7/h1-6,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJRRMRFYMAGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=C2Cl)Cl)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine
Reactant of Route 2
N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine
Reactant of Route 3
Reactant of Route 3
N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine
Reactant of Route 4
Reactant of Route 4
N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine
Reactant of Route 5
N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine
Reactant of Route 6
Reactant of Route 6
N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.